N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
Description
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a synthetic organic compound featuring a chromen-4-one (chromone) core substituted at position 2 with a 3-methylphenyl group and at position 6 with a thiophene-2-carboxamide moiety. Chromones are known for their biological activities, including anti-inflammatory and anticancer properties .
Properties
IUPAC Name |
N-[2-(3-methylphenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c1-13-4-2-5-14(10-13)19-12-17(23)16-11-15(7-8-18(16)25-19)22-21(24)20-6-3-9-26-20/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILKYFBXVUHMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of 3-methylbenzaldehyde with a suitable diketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cyclization reaction involving a thiophene precursor and the chromen-4-one intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the thiophene-chromen-4-one intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
N2-[3-(Acetylamino)-2-oxo-2H-chromen-6-yl]thiophene-2-carboxamide
- Core Structure: Chromen-4-one with an acetyl amino group at position 3.
- Key Differences: The acetyl amino substituent (position 3) replaces the 3-methylphenyl group (position 2) in the target compound.
- Molecular Properties :
- Formula: C₁₆H₁₂N₂O₄S
- Molecular Weight: 328.34 g/mol
Ethyl 2-((2-Ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
- Core Structure : Tetrahydrobenzo[b]thiophene.
- Key Differences : A saturated thiophene ring fused to a benzene moiety vs. the chromone core.
- Synthesis : Yield of 22% in HFIP solvent with 3 Å molecular sieves.
- Implications : Lower synthetic efficiency compared to pyridine-based analogs (e.g., 60% yield in ). The tetrahydrobenzo[b]thiophene core may reduce planarity, affecting π-π stacking interactions.
N-{2-[3-(3-Aminopropanamido)phenyl]-6-(2-hydroxyphenyl)pyridin-4-yl}thiophene-2-carboxamide
- Core Structure: Pyridine ring substituted with hydroxyphenyl and aminopropanamido groups.
- Synthesis : 60% yield via nitro group reduction.
- Implications : The pyridine core and hydroxyphenyl group may enhance metal coordination or polar interactions, contrasting with the chromone’s oxygen-rich structure.
BMS-354825 (Dasatinib Analogs)
- Core Structure : Thiazole-5-carboxamide.
- Key Differences: Thiazole instead of chromone, with aminopyrimidine substituents.
- Activity : Dual Src/Abl kinase inhibitor with antitumor efficacy in preclinical models.
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analysis.
Key Observations
- Synthetic Efficiency : Pyridine-based thiophene carboxamides (e.g., ) show higher yields (60%) compared to tetrahydrobenzo[b]thiophene derivatives (22%) .
- Structural Flexibility: Substitution at position 2 (3-methylphenyl vs.
- Biological Potential: Thiophene carboxamide-containing compounds (e.g., BMS-354825) demonstrate kinase inhibition, suggesting similar therapeutic avenues for the target compound .
Biological Activity
N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of chromenyl thiophene carboxamides. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 923131-72-0 |
| Molecular Formula | CHN OS |
| Molecular Weight | 361.4 g/mol |
The unique structure, which includes a chromenyl core, a thiophene ring, and a carboxamide group, contributes to its biological activity by allowing interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in several studies focusing on its cytotoxicity and antioxidant properties.
Cytotoxicity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, related chromone derivatives have shown promising results against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines with IC values indicating effective inhibition of cell growth .
| Cell Line | IC Value (µg/mL) |
|---|---|
| A549 (Lung Cancer) | 22.09 |
| MCF-7 (Breast Cancer) | 6.40 |
These findings suggest that the compound may possess anticancer properties, making it a candidate for further development as an anticancer agent.
Antioxidant Activity
In vitro studies have demonstrated that chromone derivatives exhibit significant antioxidant activity through various assays, including DPPH radical scavenging and total antioxidant capacity (TAC) assays. These activities are crucial as they can mitigate oxidative stress, which is implicated in cancer progression and other diseases .
The proposed mechanism of action for this compound involves its ability to interact with specific molecular targets within the body. This interaction can modulate the activity of enzymes and receptors involved in critical biological pathways, leading to therapeutic effects.
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of chromone compounds similar to this compound and evaluating their biological activities:
- Anticancer Studies : A series of chromone derivatives were synthesized and tested for their cytotoxic effects against multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency .
- Antioxidant Studies : The antioxidant potential was assessed using various methods, revealing that certain derivatives exhibited strong scavenging abilities against free radicals, indicating their potential role in preventing oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
